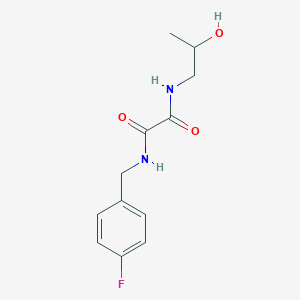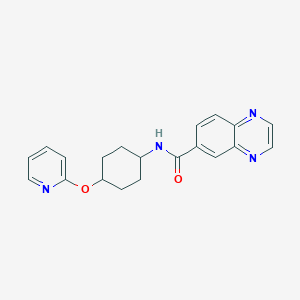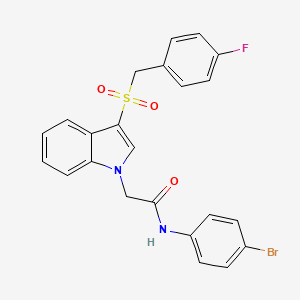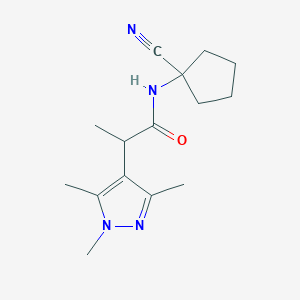![molecular formula C18H19F3N6O B2401721 3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)propanamide CAS No. 2034381-91-2](/img/structure/B2401721.png)
3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a triazolopyridine ring, and an amide group. These groups are common in many pharmaceuticals and could potentially interact with biological targets in various ways .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a benzimidazole ring, which is a fused benzene and imidazole ring system, attached to a triazolopyridine ring, which is a fused triazole and pyridine ring system. The presence of these ring systems could potentially allow for pi stacking interactions and hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The trifluoromethyl group is generally quite stable and would not be expected to undergo many reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. It is likely to be relatively non-polar due to the presence of multiple aromatic rings, and may therefore have low solubility in water. The presence of the amide group could allow for some degree of hydrogen bonding .Applications De Recherche Scientifique
Inhibiteurs de la polymérisation de la tubuline
Ce composé a été utilisé dans la synthèse de nouveaux conjugués qui agissent comme des inhibiteurs de la polymérisation de la tubuline . Ces conjugués ont montré une cytotoxicité considérable avec des valeurs d'IC 50 allant de 0,54 à 31,86 μM . Ils inhibent efficacement la formation de l'assemblage des microtubules dans DU-145, une lignée cellulaire de cancer de la prostate humain .
Activité antiproliférative
Le composé a été évalué pour son activité antiproliférative sur des lignées cellulaires de cancer humain sélectionnées telles que la prostate (DU-145), le poumon (A549), le col de l'utérus (HeLa) et le sein (MCF-7) . Certains dérivés du composé ont montré une activité significative contre la lignée cellulaire DU-145 .
Capacité d'induction de l'apoptose
Les dérivés de ce composé ont montré la capacité d'induire l'apoptose . Cela a été confirmé par la coloration au Hoechst, la mesure du potentiel de la membrane mitochondriale et la génération de ROS, et les tests d'annexine V-FITC .
Synthèse d'imidazoles
Le composé est un motif structurel important dans la synthèse d'imidazoles . Les imidazoles sont des composants clés des molécules fonctionnelles qui sont utilisées dans une variété d'applications quotidiennes .
Pseudohalide dans les réactions de couplage croisé catalysées par le Pd
Le composé peut être utilisé comme un pseudohalide dans les réactions de couplage croisé catalysées par le Pd . Ceci est couramment utilisé dans les études biologiques et la chimie médicinale .
Activité antibactérienne et antifongique
Le composé a été criblé pour son activité antibactérienne et antifongique . Certains dérivés ont montré une faible activité antibactérienne mais une activité antifongique appréciable .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is tubulin , a protein that is crucial for the formation of microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in cell division.
Mode of Action
The compound acts as a tubulin polymerization inhibitor . It binds to tubulin, preventing it from assembling into microtubules. This disrupts the formation of the mitotic spindle, a structure that is necessary for cell division. As a result, the cells are unable to divide, leading to cell death .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle , specifically the mitosis phase. Without the formation of the mitotic spindle, the cell cannot properly segregate its chromosomes, leading to a halt in mitosis. This triggers apoptosis , or programmed cell death .
Result of Action
The compound’s action leads to the death of rapidly dividing cells , such as cancer cells . By inhibiting tubulin polymerization, the compound prevents these cells from dividing, leading to their death. This makes it a potential candidate for use as an anticancer agent .
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c19-18(20,21)11-7-8-27-15(9-11)25-26-16(27)10-22-17(28)6-5-14-23-12-3-1-2-4-13(12)24-14/h1-4,11H,5-10H2,(H,22,28)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVNTBFLLUQMOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CCC3=NC4=CC=CC=C4N3)CC1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide](/img/structure/B2401643.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)
![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)
![2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2401649.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)

![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)


![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2401660.png)
